An In-depth Technical Guide to the Physical and Chemical Properties of 2-Furyl(2-thienyl)methanone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Furyl(2-thienyl)methanone
Introduction
2-Furyl(2-thienyl)methanone, with the CAS Number 20409-51-2, is a heteroaromatic ketone incorporating both a furan and a thiophene ring linked by a carbonyl group.[1][2][3][4][5] This unique structural motif makes it a compound of significant interest in medicinal chemistry and materials science. The distinct electronic properties and reactivity of the furan and thiophene moieties, coupled with the versatile chemistry of the ketone linker, provide a scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Furyl(2-thienyl)methanone, alongside a discussion of its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Physical Properties
While specific experimental data for 2-Furyl(2-thienyl)methanone is not extensively reported in publicly available literature, its physical properties can be reliably inferred from data on analogous compounds such as 2-acetylfuran and 2-acetylthiophene. It is expected to be a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic ketones of similar molecular weight.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
| Melting Point | Data not available; expected to be a low-melting solid.[2] For comparison, 2-acetylfuran has a melting point of 30 °C.[6] | |
| Boiling Point | Data not available.[2][3] For comparison, 2-acetylfuran has a boiling point of 168-169 °C.[6] | |
| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | Inferred from analogs |
Spectroscopic Characterization
The structural elucidation of 2-Furyl(2-thienyl)methanone relies on a combination of spectroscopic techniques. The expected spectral data are as follows:
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The protons on the furan ring typically appear at chemical shifts between δ 6.5 and 7.5 ppm, while the thiophene protons are found in the range of δ 7.0 to 8.0 ppm. The coupling constants between adjacent protons on each ring would be characteristic of five-membered aromatic heterocycles.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 180-190 ppm. The aromatic carbons of the furan and thiophene rings will appear in the range of δ 110-150 ppm.
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100 cm⁻¹) and C=C and C-O/C-S stretching vibrations within the heterocyclic rings.
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and cleavage of the furan and thiophene rings.
Chemical Properties and Reactivity
The chemical behavior of 2-Furyl(2-thienyl)methanone is dictated by the interplay of the furan, thiophene, and ketone functionalities.
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Reactivity of the Heterocyclic Rings : Both furan and thiophene are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. Thiophene is generally more aromatic and less reactive than furan.[7] Friedel-Crafts acylation and alkylation, nitration, halogenation, and sulfonation are expected to occur, with a preference for substitution at the positions adjacent to the heteroatom.[8]
-
Reactivity of the Ketone Group : The carbonyl group can undergo a variety of reactions typical of ketones. These include reduction to the corresponding secondary alcohol, 2-furyl-(2-thienyl)methanol, using reducing agents like sodium borohydride. It can also participate in condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.
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Stability : The compound is expected to be stable under normal laboratory conditions.[9] However, furan rings can be sensitive to strong acids, which can lead to polymerization.[10]
Synthesis of 2-Furyl(2-thienyl)methanone
A plausible and widely used method for the synthesis of diaryl ketones is the Friedel-Crafts acylation .[10][11][12][13] In this case, it would involve the reaction of furan with 2-thenoyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic workflow for 2-Furyl(2-thienyl)methanone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental findings.
-
Reaction Setup : To a solution of furan in an inert, dry solvent such as dichloromethane, cooled to 0 °C in an ice bath, add a Lewis acid catalyst (e.g., tin(IV) chloride or boron trifluoride etherate) dropwise under a nitrogen atmosphere.
-
Addition of Acylating Agent : A solution of 2-thenoyl chloride in the same solvent is then added dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring : The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched by the slow addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification : The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-Furyl(2-thienyl)methanone.
Potential Applications in Drug Development
While direct applications of 2-Furyl(2-thienyl)methanone in drug development are not extensively documented, the furan and thiophene moieties are considered "privileged structures" in medicinal chemistry. They are present in a wide range of biologically active compounds. This scaffold can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, including but not limited to:
-
Enzyme Inhibitors : The rigid diaryl ketone structure can be a basis for designing inhibitors that fit into the active sites of enzymes. For instance, furan and thiophene-containing chalcones have been investigated as urease inhibitors.[14]
-
Antimicrobial Agents : Many furan and thiophene derivatives exhibit antibacterial and antifungal properties.[13]
-
Anticancer Agents : The incorporation of furan and thiophene rings into various molecular frameworks has led to the discovery of compounds with significant anticancer activity.[15]
The synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives highlights the utility of this core structure in generating libraries of compounds for biological screening.[13][16]
Safety and Handling
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid forming dust and aerosols.[8]
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8]
-
First Aid : In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if irritation or other symptoms persist.[8]
Conclusion
2-Furyl(2-thienyl)methanone is a heteroaromatic ketone with a molecular structure that promises a rich and diverse chemistry. While specific experimental data on its physical properties are limited, its characteristics can be reasonably predicted from well-studied analogs. Its spectroscopic signature is expected to be distinct, allowing for straightforward identification. The presence of two different heteroaromatic rings and a reactive ketone functionality makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further research into the properties and applications of this compound is warranted to fully exploit its potential.
References
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UNI ScholarWorks. The Friedel-Crafts Reaction with Furans. [Link]
- Nardi, D., et al. "Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides." Journal of the Chinese Chemical Society, vol. 45, no. 1, 1998, pp. 131-138.
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Chemistry Stack Exchange. Friedel-Crafts acylation of furan. [Link]
- Khan, I., et al. "Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity." Pakistan Journal of Pharmaceutical Sciences, vol. 30, no. 5, 2017, pp. 1765-1771.
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National Center for Biotechnology Information. (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. [Link]
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Semantic Scholar. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. [https://www.semanticscholar.org/paper/Exploring-the-Synthetic-Chemistry-of-Phenyl-3-(5-as-Ahmad-Ali/1b8e8f8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c]([Link]
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